Superior 5-HT₃ Binding Affinity vs. mCPP and TFMPP
Quipazine dimaleate exhibits high-affinity binding at brain 5-HT₃ receptors with an IC₅₀ of 4.4 nM [1]. In direct comparison within the same study, mCPP shows approximately 14-fold lower affinity with an IC₅₀ of 61.4 nM, while TFMPP demonstrates negligible 5-HT₃ receptor engagement with an IC₅₀ of 2,373 nM [1]. These quantitative differences establish quipazine as the high-potency reference among arylpiperazine-class 5-HT₃ ligands.
| Evidence Dimension | 5-HT₃ receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 4.4 nM |
| Comparator Or Baseline | mCPP: IC₅₀ = 61.4 nM; TFMPP: IC₅₀ = 2,373 nM |
| Quantified Difference | Quipazine affinity is ~14-fold higher than mCPP; ~539-fold higher than TFMPP |
| Conditions | Brain 5-HT₃ receptor binding assay |
Why This Matters
This subnanomolar-to-low-nanomolar potency enables experimental protocols requiring lower compound concentrations, reducing off-target engagement and conserving valuable reagent.
- [1] Robertson DW, Bloomquist W, Wong DT, Cohen ML. MCPP but not TFMPP is an antagonist at cardiac 5-HT₃ receptors. Life Sci. 1992;50(9):599-605. View Source
